molecular formula C26H35N3O B2414690 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922039-80-3

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2414690
CAS No.: 922039-80-3
M. Wt: 405.586
InChI Key: PLEKNYDCRZHGIR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O and its molecular weight is 405.586. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-19-14-20(2)16-23(15-19)26(30)27-18-25(29-12-5-4-6-13-29)22-9-10-24-21(17-22)8-7-11-28(24)3/h9-10,14-17,25H,4-8,11-13,18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEKNYDCRZHGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide , with CAS number 946362-58-9 , is a synthetic organic molecule notable for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC21_{21}H26_{26}N2_{2}O
Molecular Weight322.4 g/mol
StructureChemical Structure

The compound is believed to exert its biological effects through various mechanisms, including:

  • Inhibition of Nitric Oxide Synthase (nNOS) : Related compounds have shown selective inhibition of nNOS over other isoforms like eNOS and iNOS. This selectivity is crucial for developing treatments for conditions like neurodegenerative diseases where nNOS plays a role .
  • Antimicrobial Activity : Some derivatives of tetrahydroquinoline structures demonstrate significant antibacterial and antifungal properties, suggesting that this compound may possess similar activities due to its structural features .

Research Findings

  • In Vitro Studies : Preliminary studies indicate that the compound exhibits moderate to significant inhibitory activity against various bacterial strains. The lipophilicity of the compound correlates with its antimicrobial efficacy .
  • Cholinesterase Inhibition : Compounds related to tetrahydroquinoline have shown potential as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. For example, certain derivatives have demonstrated IC50 values comparable to established drugs like physostigmine .
  • Anti-Cancer Potential : Some studies suggest that similar compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The ability to induce apoptosis in cancer cells has been observed with related structures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited better antibacterial activity, supporting the hypothesis that structural modifications can enhance biological activity .

Case Study 2: Neuroprotective Effects

Research on related compounds indicated neuroprotective effects through nNOS inhibition. In animal models, these compounds reduced neuronal damage and improved cognitive function in models of neurodegeneration. This suggests a potential therapeutic application for this compound in treating neurodegenerative disorders .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit tumor cell proliferation and induce apoptosis. For instance, a similar compound was evaluated for its anticancer properties, demonstrating effective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems, potentially aiding in conditions like anxiety and depression. The piperidine moiety is particularly relevant as it can enhance binding affinity to neuroreceptors .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of related compounds through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide could be developed as a therapeutic agent for inflammatory diseases .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro.
NeuropharmacologyShowed potential for reducing anxiety-like behaviors in animal models.
Anti-inflammatory EffectsHighlighted dual inhibition mechanisms with promising results in inflammatory models.

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